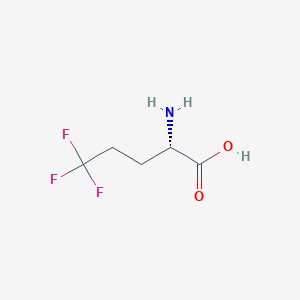

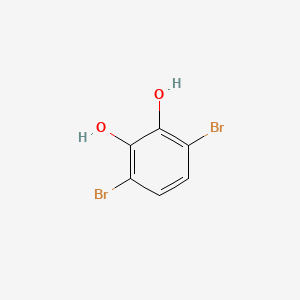

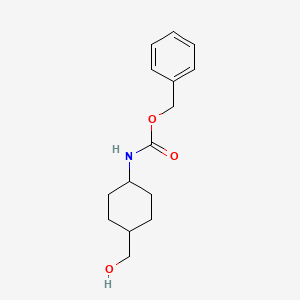

![molecular formula C11H20N2O2 B6590993 tert-butyl (3aS,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate CAS No. 1251004-04-2](/img/structure/B6590993.png)

tert-butyl (3aS,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound, also known as (2S,3aS,6aS)-1-tert-butoxycarbonyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta [b]pyrrole-2-carboxylic acid , is a light-yellow semi-solid substance . It has a molecular weight of 255.31 . The IUPAC name is (2S,3aS,6aS)-1-(tert-butoxycarbonyl)octahydrocyclopenta [b]pyrrole-2-carboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H21NO4/c1-13(2,3)18-12(17)14-9-6-4-5-8(9)7-10(14)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9-,10-/m0/s1 .Chemical Reactions Analysis

Pyrrole chemical transformations mainly include electrophilic substitution because of the presence of lone pair of electrons on the nitrogen and consequent stability of σ-complexes .Physical and Chemical Properties Analysis

This compound is a light-yellow semi-solid substance . It should be stored at 0-8°C .Aplicaciones Científicas De Investigación

Environmental Occurrence and Fate

Research has focused on the environmental occurrence, fate, and toxicity of synthetic phenolic antioxidants (SPAs), including compounds similar to tert-butyl derivatives. SPAs, such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been detected in various environmental matrices. The studies suggest concerns about the environmental behaviors of high molecular weight SPAs and highlight the need for future research on their contamination and effects, suggesting a parallel interest in the environmental aspects of tert-butyl derivatives (Liu & Mabury, 2020).

Synthetic Applications

The synthesis and application of tert-butyl derivatives in creating N-heterocycles via sulfinimines have been explored, demonstrating their utility in generating structurally diverse compounds that are significant in medicinal chemistry and natural product synthesis. This includes methodologies utilizing tert-butyl derivatives for asymmetric synthesis, underscoring their importance in the development of novel therapeutic compounds (Philip et al., 2020).

Role in Plant Defense Mechanisms

Research into the role of proline and pyrroline-5-carboxylate metabolism in plant defense against pathogens has been conducted. While the specific tert-butyl compound was not mentioned, the study of pyrroline-related compounds in plant biology suggests a potential area of interest for investigating the bioactivity of related tert-butyl derivatives within plant defense mechanisms (Qamar, Mysore, & Senthil-Kumar, 2015).

Environmental Remediation

Studies on the decomposition of environmental pollutants such as methyl tert-butyl ether (MTBE) using cold plasma reactors highlight the application of tert-butyl derivatives in environmental remediation technologies. This research demonstrates the potential for using advanced oxidation processes for the degradation of similar compounds, indicating the relevance of tert-butyl derivatives in addressing environmental pollution (Hsieh et al., 2011).

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl (3aS,6aS)-2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-5-8-9(13)4-6-12-8/h8-9,12H,4-7H2,1-3H3/t8-,9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVRRDUVETGVTPA-IUCAKERBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2C1CCN2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]2[C@@H]1CCN2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

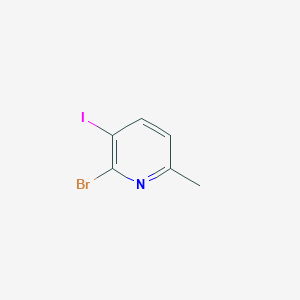

![Dibenzo[b,d]furan-2,8-diyldiboronic acid](/img/structure/B6590915.png)

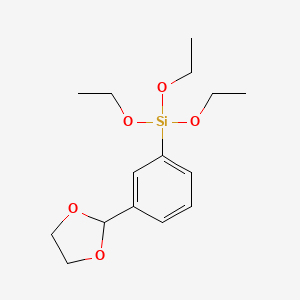

![3,3-dibromo-2,3,7,8,9,10,11,11a-octahydro-1H-[1]benzothieno[2,3-b]cyclohepta[e]pyridine-4,12-dione](/img/structure/B6590963.png)

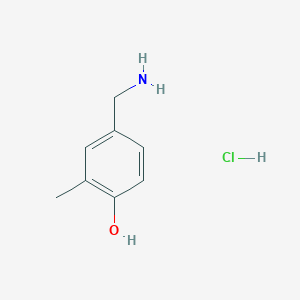

![(1S)-6,6'-Bis([1,1'-biphenyl]-4-yl)-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7,7'-diol](/img/structure/B6591027.png)

![Tetrakis[4-(1-imidazolyl)phenyl]methane](/img/structure/B6591035.png)